Lipophilicity and H-Bonding Profile vs. 6-Methyluracil
The presence of the 3-(2-chloroethyl) substituent lowers the computed logP (XLogP3 = 0.2) compared with unsubstituted 6-methyluracil (XLogP3 ≈ -0.1) and increases rotatable bond count (2 vs. 0 for the N3-H analog), while maintaining a single hydrogen-bond donor. This moderate lipophilicity gain relative to the fully des-chloroethyl scaffold may improve passive permeability without introducing a strongly basic center [1]. No experimental logD or permeability data were identified for this compound, and no direct head-to-head permeability assays against close analogs are available.
HBD 1
HBD 2
| Evidence Dimension | Computed logP (XLogP3) and H-Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | XLogP3 = 0.2, HBD = 1, HBA = 2, Rotatable Bonds = 2 |
| Comparator Or Baseline | 6-Methyluracil: XLogP3 ≈ -0.1, HBD = 2, HBA = 2, Rotatable Bonds = 0 |
| Quantified Difference | ΔXLogP3 ≈ +0.3 vs. 6-methyluracil; ΔHBD = -1; ΔRotatable Bonds = +2 |
| Conditions | Computed via PubChem/XLogP3 algorithm; no experimental logD or PAMPA data available |
Why This Matters
The altered hydrogen-bond donor count and increased lipophilicity may offer a differentiated pharmacokinetic starting point for medicinal chemistry programs targeting CNS or intracellular enzymes, though this inference is solely based on in silico descriptors and lacks experimental confirmation.
- [1] PubChem Compound Summary for CID 28064037, 3-(2-Chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information (2025). View Source
